tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
Overview
Description
tert-Butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines It is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group and a bromine atom attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could lead to the formation of a pyrazole N-oxide .
Scientific Research Applications
Chemistry: tert-Butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and inflammatory diseases. The pyrazolopyridine scaffold is known for its ability to interact with kinase enzymes, making it a valuable target for drug development .
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and advanced materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate in biological systems involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase enzyme, inhibiting its activity. This inhibition disrupts the signaling pathways that are essential for cell proliferation and survival, making it effective in the treatment of cancer .
Comparison with Similar Compounds
- tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This unique structure can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications .
Properties
IUPAC Name |
tert-butyl 5-bromopyrazolo[3,4-c]pyridine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-6-13-9(12)4-7(8)5-14-15/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXTZNDXLYCJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CN=C(C=C2C=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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